1-Cycloheptyl-3-methyl-1h-pyrazole-4-carboxylic acid
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Overview
Description
1-Cycloheptyl-3-methyl-1h-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C12H18N2O2 and a molecular weight of 222.28 g/mol . This compound belongs to the class of pyrazole carboxylic acids, which are known for their diverse applications in various fields of science and industry.
Preparation Methods
The synthesis of 1-Cycloheptyl-3-methyl-1h-pyrazole-4-carboxylic acid typically involves the reaction of cycloheptanone with hydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with an appropriate carboxylic acid derivative under controlled conditions to yield the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
1-Cycloheptyl-3-methyl-1h-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cycloheptyl-3-methyl-1h-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-Cycloheptyl-3-methyl-1h-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1-Cycloheptyl-3-methyl-1h-pyrazole-4-carboxylic acid can be compared with other pyrazole carboxylic acids, such as:
- 1-Phenyl-3-methyl-1h-pyrazole-4-carboxylic acid
- 1-Cyclohexyl-3-methyl-1h-pyrazole-4-carboxylic acid
These compounds share similar structural features but differ in their substituents, which can influence their chemical properties and applications. The unique cycloheptyl group in this compound may confer distinct biological activities and reactivity compared to its analogs .
Properties
Molecular Formula |
C12H18N2O2 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-cycloheptyl-3-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C12H18N2O2/c1-9-11(12(15)16)8-14(13-9)10-6-4-2-3-5-7-10/h8,10H,2-7H2,1H3,(H,15,16) |
InChI Key |
UPKCLPGPYZWGBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C(=O)O)C2CCCCCC2 |
Origin of Product |
United States |
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